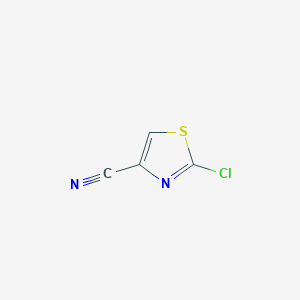

2-Chlorothiazole-4-carbonitrile

Übersicht

Beschreibung

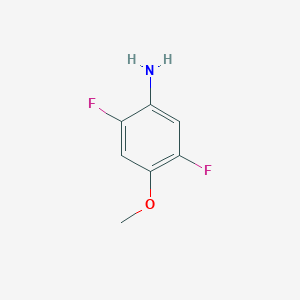

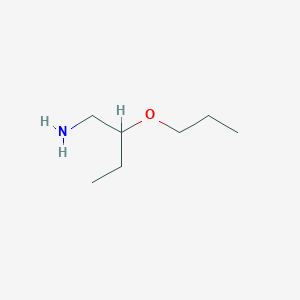

2-Chlorothiazole-4-carbonitrile (CAS# 944124-72-5) is a useful research chemical compound . It has the IUPAC name 2-chloro-1,3-thiazole-4-carbonitrile .

Molecular Structure Analysis

The molecular structure of 2-Chlorothiazole-4-carbonitrile contains a total of 9 bonds; 8 non-H bonds, 6 multiple bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 nitrile (aromatic), and 1 Thiazole . The InChI code is 1S/C4HClN2S/c5-4-7-3(1-6)2-8-4/h2H .Physical And Chemical Properties Analysis

2-Chlorothiazole-4-carbonitrile has a molecular weight of 144.58 . It is a liquid at room temperature and should be stored in a refrigerator . The compound is very polar due to the presence of an electronegative nitrogen .Wissenschaftliche Forschungsanwendungen

Chemical Fixation of CO2

One notable application of related azole compounds is in the chemical fixation of carbon dioxide (CO2) with aniline derivatives, leading to the synthesis of functionalized azole compounds. This approach is considered economical, non-toxic, abundant, renewable, and environmentally friendly. The cyclization of aniline derivatives with CO2 to corresponding functionalized azoles, including benzothiazoles, represents an attractive protocol in organic synthesis, offering a new avenue for creating value-added chemicals from CO2 (Vessally et al., 2017).

Membrane Technology for CO2 Separation

In the field of environmental science, the use of membrane-based technology for CO2 separation, particularly from CH4, has seen substantial growth. This technology is noted for its high energy efficiency, simplicity in design and construction of membrane modules, and environmental compatibility. Membranes, including polymeric, inorganic, and mixed matrix types, are developed for their selective permeability to CO2 over CH4, offering solutions for enhancing fuel energy content, preventing corrosion in gas transportation systems, and addressing climate change impacts (Zhang et al., 2013).

Synthesis of Quinazoline-2,4(1H,3H)-diones

Ionic liquids (ILs), with their unique properties such as low vapor pressures, tunable structures, high solubilities, and high thermal and chemical stabilities, have been investigated as solvents and catalysts for CO2 capture and conversion into value-added chemicals. Specifically, IL-based catalysts have been tuned for the conversion of CO2 into quinazoline-2,4(1H,3H)-diones from o-aminobenzonitriles, highlighting the importance of catalyst basicity and nucleophilicity (Zhang et al., 2023).

Development of Chemotherapeutic Agents

Benzothiazole derivatives, structurally related to 2-Chlorothiazole-4-carbonitrile, have been extensively explored for their pharmaceutical applications. These derivatives possess a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The structural simplicity of the benzothiazole scaffold, along with its ease of synthesis, opens avenues for the development of new chemical entities with potential therapeutic applications (Kamal et al., 2015).

Importance in Medicinal Chemistry

Benzothiazole and its derivatives are identified as crucial scaffolds in medicinal chemistry, showing a variety of pharmacological activities with less toxic effects. These compounds have been recognized for their anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. The review by Bhat and Belagali (2020) underlines the significance of the benzothiazole structure in the development of bioactive molecules, providing a comprehensive overview of the synthesis methods and the biological activities associated with this heterocyclic compound (Bhat & Belagali, 2020).

Safety And Hazards

2-Chlorothiazole-4-carbonitrile is classified as hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

2-chloro-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HClN2S/c5-4-7-3(1-6)2-8-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCILLILKWVXPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30669220 | |

| Record name | 2-Chloro-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorothiazole-4-carbonitrile | |

CAS RN |

944124-72-5 | |

| Record name | 2-Chloro-1,3-thiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30669220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

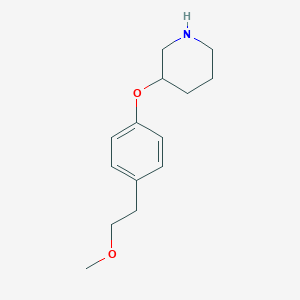

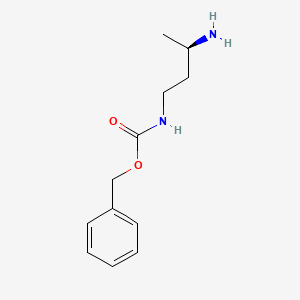

![benzyl N-[(2R)-4-aminobutan-2-yl]carbamate](/img/structure/B1451490.png)

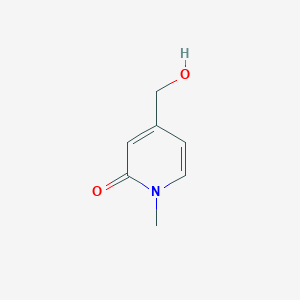

![[2-(2-Phenyl-1h-imidazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B1451505.png)

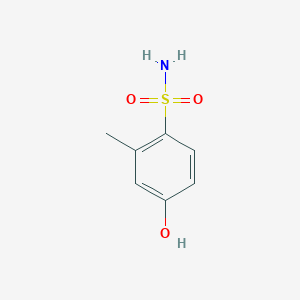

![(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1451510.png)

![[3-(1H-Pyrazol-1-YL)benzyl]amine dihydrochloride](/img/structure/B1451512.png)